3-[1,1-dioxo-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-(2-acetamidoethyl)propanamide
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Overview
Description
3-[1,1-dioxo-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-(2-acetamidoethyl)propanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, which is known for its influence on the chemical and biological properties of molecules. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-[1,1-dioxo-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-(2-acetamidoethyl)propanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound’s stability and metabolic resistance make it a promising candidate for drug development, particularly in the treatment of chronic diseases
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Preparation Methods
The synthesis of 3-[1,1-dioxo-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-(2-acetamidoethyl)propanamide involves multiple stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
3-[1,1-dioxo-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-(2-acetamidoethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of 3-[1,1-dioxo-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-(2-acetamidoethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of key enzymes or receptors involved in disease processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar compounds to 3-[1,1-dioxo-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-(2-acetamidoethyl)propanamide include:
1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid: This compound shares the trifluoromethyl and benzothiadiazine core but differs in its functional groups.
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: A fluorinated polymer with applications in materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-acetamidoethyl)-3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O4S/c1-9(23)19-6-7-20-14(24)5-4-13-21-11-8-10(15(16,17)18)2-3-12(11)27(25,26)22-13/h2-3,8H,4-7H2,1H3,(H,19,23)(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUTZSTWKJLYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CCC1=NS(=O)(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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